4-Oxoretinol

Description

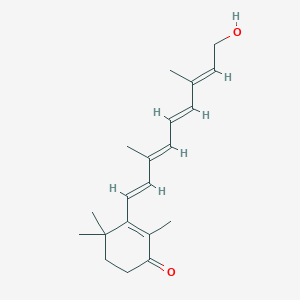

Structure

3D Structure

Properties

IUPAC Name |

3-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIUCYCUYQIBDZ-RMWYGNQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866949 | |

| Record name | 4-Oxoretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Oxoretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62702-55-0 | |

| Record name | 15-Hydroxyretin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62702-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxoretinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062702550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxoretinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Oxoretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-KETORETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFM6M3NPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Oxoretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 4 Oxoretinol

Endogenous Production of 4-Oxoretinol from Retinol (B82714)

The endogenous production of this compound primarily originates from the metabolism of retinol (vitamin A). nih.govnih.govcolumbia.edu This conversion involves specific enzymatic steps, highlighting a distinct pathway for retinol processing.

Enzymatic Conversion Mechanisms: Focus on Cytochrome P450 Enzymes (e.g., CYP26/CYP26A1, Retinoic Acid Hydroxylase)

Cytochrome P450 enzymes, particularly those belonging to the CYP26 family, are key players in the metabolism of retinoids, including the conversion of retinol to this compound. CYP26A1, also known as retinoic acid hydroxylase, is primarily recognized for its role in the oxidation of retinoic acid to 4-hydroxyretinoic acid and subsequently to 4-oxoretinoic acid, effectively inactivating retinoic acid signaling. nih.govresearchgate.netmdpi.comnih.govresearchgate.netmdpi.com

However, research indicates that CYP26 enzymes, specifically CYP26, are also responsible for the metabolism of retinol to this compound. ebi.ac.uk Studies in embryonic stem cells have shown that CYP26 is responsible for this conversion, and its mRNA expression is significantly increased upon the removal of leukemia inhibitory factor (LIF), which correlates with the differentiation of these cells. ebi.ac.uk This suggests a role for CYP26-mediated retinol metabolism in differentiation processes, independent of its well-established role in retinoic acid catabolism. The conversion of retinol to this compound by CYP26 is described as a high-capacity reaction. ebi.ac.uk

Role of Intermediates in this compound Biosynthesis (e.g., 4-hydroxyretinol)

The biosynthesis of this compound from retinol involves intermediate compounds. A key intermediate in this pathway is 4-hydroxyretinol (B1238223). nih.govnih.govcolumbia.edu Studies in differentiating F9 embryonic teratocarcinoma cells have demonstrated that retinol is metabolized to both 4-hydroxyretinol and this compound. nih.govnih.govcolumbia.edu Approximately 10-15% of the total retinol in these cells was metabolized to these two compounds over an 18-hour period. nih.govnih.govcolumbia.edu While 4-hydroxyretinol was initially considered an inactive metabolite of retinol, its role as a precursor to this compound highlights its importance in this specific metabolic route. columbia.edu

Interconversion and Subsequent Metabolism of this compound

Following its endogenous production, this compound can undergo further metabolic transformations, leading to the formation of other oxoretinoids.

Oxidation of this compound to 4-Oxoretinal and 4-Oxoretinoic Acid

This compound can be oxidized to 4-Oxoretinal and subsequently to 4-Oxoretinoic Acid. nih.gov These oxidative steps represent further metabolic processing of the 4-oxo- modified retinoid structure. While 4-Oxoretinoic Acid was historically considered an inactive catabolite of retinoic acid, more recent research indicates that it possesses its own biological activity and can exert transcriptional regulatory activity. nih.govresearchgate.netresearchgate.net Similarly, 4-Oxoretinal has also been shown to exert retinoid-like biological actions. nih.govkarger.com

Role of Alcohol Dehydrogenases (e.g., ADH1B) in this compound Metabolism

Alcohol dehydrogenases (ADHs) are enzymes known to be involved in retinoid metabolism, primarily in the oxidation of retinol to retinaldehyde. Some members of the human ADH family, including ADH1B and ADH4, have been shown to accommodate various retinol structures, including this compound, in their active sites. nih.govwikigenes.orgwikigenes.org Molecular docking studies suggest that ADH1B and ADH4 can potentially participate in the metabolism of this compound. nih.govwikigenes.org Specifically, ADH1B can catalyze the NAD-dependent oxidation of all-trans-4-oxoretinol to all-trans-4-oxoretinal. uniprot.orguniprot.org This indicates a role for ADH enzymes in the oxidative steps of this compound metabolism.

Pathways Independent of All-trans Retinoic Acid Formation

The formation and metabolism of this compound represent a pathway of retinol metabolism that can occur independently of the classical pathway leading to the formation of all-trans retinoic acid (ATRA). nih.govnih.govcolumbia.edu In certain cell types, such as differentiating F9 cells and embryonic stem cells, retinol is significantly metabolized to 4-hydroxyretinol and this compound, with little to no detectable metabolism of retinol to ATRA. nih.govnih.govcolumbia.eduebi.ac.uk This highlights an alternative metabolic route for retinol that produces biologically active retinoids distinct from ATRA. nih.govnih.govcolumbia.edu Furthermore, studies have shown that this compound can induce differentiation in F9 cells without being converted to retinoic acid. nih.govnih.govcolumbia.edu This suggests that this compound itself possesses biological activity and can function independently of the ATRA signaling pathway. nih.govnih.govcolumbia.edu

Cellular and Tissue-Specific this compound Metabolism

The metabolism and effects of this compound vary depending on the specific cell type and tissue environment. This highlights the complexity of retinoid signaling and the diverse roles of retinol metabolites.

Metabolism in Embryonic Stem Cells (e.g., F9 Cells, Murine Embryonic Stem Cells)

In embryonic stem cells, such as F9 embryonal carcinoma cells and murine embryonic stem (ES) cells, this compound is a significant metabolite of retinol. In F9 cells treated with all-trans-retinoic acid to induce differentiation, approximately 10-15% of the total retinol is metabolized to 4-hydroxyretinol and this compound over an 18-hour period. nih.govpnas.orgpnas.org Notably, under these conditions, there is no detectable metabolism of all-trans-retinol to all-trans-retinoic acid or 9-cis-retinoic acid in F9 cells. nih.govpnas.orgpnas.org

Murine ES cells cultured in the presence of leukemia inhibitory factor (LIF) show little metabolism of exogenously added retinol. nih.govpnas.org However, upon removal of LIF, these cells metabolize exogenous retinol to 4-hydroxyretinol and this compound, coinciding with their differentiation. nih.govpnas.org This conversion of retinol to this compound is described as a high-capacity reaction, with most exogenous retinol being rapidly metabolized even at physiological concentrations. nih.govpnas.org The cytochrome P450 enzyme CYP26 is responsible for this metabolism, and its mRNA levels are greatly induced (more than 15-fold) after LIF removal. nih.govebi.ac.ukpnas.org This strong correlation suggests that LIF may prevent retinol metabolism to biologically active metabolites like this compound in undifferentiated ES cells. nih.govpnas.org

This compound has been shown to activate retinoic acid receptors (RARs) in F9 stem cells. pnas.orgpnas.orgnih.govebi.ac.uknih.govnih.govoup.comoup.comcapes.gov.brbioscientifica.com Low concentrations of this compound (e.g., 10⁻⁹ or 10⁻¹⁰ M) can activate RARs despite lacking the carboxylic acid group typically found in RAR ligands like retinoic acid. nih.govpnas.orgpnas.orgnih.gov this compound does not bind or transcriptionally activate retinoid X receptors (RXRs). nih.govpnas.orgnih.gov Treatment of F9 cells with this compound induces differentiation without conversion to retinoic acid. nih.govpnas.orgnih.gov

Metabolism in Normal Human Mammary Epithelial Cells (HMECs)

Normal human mammary epithelial cells (HMECs) also metabolize retinol. When treated with 1 µM this compound, most of the compound is esterified to 4-oxoretinyl esters intracellularly. nih.govnih.gov Intracellular this compound and 4-oxoretinoic acid are also observed, but no all-trans retinoic acid is detected. nih.govnih.gov In contrast, when HMECs are treated with 1 µM all-trans retinoic acid, all of it is found intracellularly and is the predominant retinoid. nih.govnih.gov HMECs treated with 1 µM 4-oxoretinoic acid show little intracellular 4-oxoretinoic acid, with most remaining in the medium. nih.govnih.gov

Both this compound and all-trans retinoic acid have been shown to inhibit the proliferation of HMECs and modulate gene expression in closely related pathways. nih.govnih.govdntb.gov.ua Gene expression analyses indicated that this compound and all-trans retinoic acid regulated some of the same genes. nih.govnih.gov Studies suggest that the mechanism by which this compound exerts its biological activity in HMECs does not involve intracellular all-trans retinoic acid production. nih.govnih.gov

Metabolism in Human Promyelocytic Leukemia Cells (e.g., NB4 Cells)

Human promyelocytic leukemia cells, such as the NB4 cell line, metabolize all-trans-retinol into a variety of compounds, including all-trans-4-hydroxyretinol, all-trans-4-oxoretinol, 14-hydroxy-4,14-retro-retinol, anhydroretinol, and several retinol esters. ebi.ac.uknih.govaacrjournals.orgaacrjournals.org Importantly, no metabolism of retinol to retinoic acid or its derivatives has been detected in NB4 cells. nih.govaacrjournals.orgaacrjournals.org

The rate of retinol metabolism in NB4 cells increases after cell differentiation. nih.govaacrjournals.orgaacrjournals.org Differentiated cells metabolized approximately 2-fold more retinol than undifferentiated cells over a 24-hour period. nih.govaacrjournals.orgaacrjournals.org A major difference in the retinol metabolism pattern between undifferentiated and differentiated NB4 cells is an approximately 10-fold increase in the production of all-trans-4-hydroxyretinol and this compound in differentiated cells. aacrjournals.orgaacrjournals.org

Exogenously added this compound is capable of inducing NB4 cell differentiation, as measured by growth inhibition, nitroblue tetrazolium reduction, nuclear body relocalization of PML, and surface expression of CD11b. nih.govaacrjournals.orgaacrjournals.org Following treatment with this compound to induce differentiation, the production of this compound from retinol is observed, indicating that this compound can induce its own synthesis in NB4 cells. ebi.ac.uknih.govaacrjournals.orgaacrjournals.org NB4 cells treated with 1 µM this compound maintain a high intracellular concentration (17 µM) of this compound after 48 hours. ebi.ac.uknih.govaacrjournals.orgaacrjournals.org

Metabolism in Skin Cells (e.g., Keratinocytes, Melanocytes)

The metabolism of retinoids, including this compound, has been studied in skin cells such as keratinocytes and melanocytes. In cultured keratinocytes, this compound is taken up by the cells. benthamopen.comresearchgate.net Studies have shown that the hydroxyl group at position 4 of the cyclohexenyl ring of retinoids can be reversibly oxidized into a carbonyl group in keratinocytes. benthamopen.com In one study, sizable amounts of this compound were found in keratinocytes at 4 hours and 96 hours, but it was almost undetectable at 24 hours, suggesting potential further metabolism or variable cellular concentrations over time. benthamopen.com

Topical application of this compound in mouse skin has shown that it is not converted into retinoic acid. nih.govresearchgate.netnih.gov this compound applied topically promoted significant epidermal hyperplasia and metaplasia in mouse tail, indicating direct retinoid-like activity in vivo. nih.govresearchgate.netnih.gov

In melanocytes, the uptake and metabolism of retinoids have also been analyzed. benthamopen.comresearchgate.net While studies have investigated the effects of 4-oxoretinoic acid esters on melanocytes, specific detailed metabolic pathways of this compound itself in melanocytes are less extensively described in the provided information. benthamopen.comresearchgate.netkarger.com

Metabolism in Neural Systems (e.g., Adult Brain)

Information regarding the metabolism of this compound specifically in the adult brain is limited in the provided search results. However, it is mentioned that in the adult brain, alternative metabolites of retinol, such as retroretinoids and ring-oxidized forms like this compound, have not been described in the context of regulating learning and memory or protein translation, functions typically associated with retinoic acid in neurons. psu.edu While this compound can induce gene transcription via RAR in a mechanism comparable to all-trans retinoic acid, its presence and specific metabolic fate in adult brain neurons are not detailed. psu.edu

Data Tables

| Cell Type / Tissue | Retinol Metabolites Detected (including this compound) | Key Metabolic Observations | Differentiation/Growth Effects |

| F9 Embryonic Stem Cells | 4-hydroxyretinol, this compound | Metabolism of retinol to this compound occurs upon differentiation induction. No detectable RA production from retinol. nih.govpnas.orgpnas.org | This compound induces differentiation. nih.govpnas.orgnih.gov Activates RARs. pnas.orgpnas.orgnih.govebi.ac.uknih.govnih.govoup.comoup.comcapes.gov.brbioscientifica.com |

| Murine Embryonic Stem Cells | 4-hydroxyretinol, this compound | Increased metabolism of retinol to this compound upon LIF removal. CYP26 involved. No RA production from retinol. nih.govebi.ac.ukpnas.org | Metabolism coincides with differentiation. nih.govpnas.org this compound activates RARs. pnas.org |

| Normal Human Mammary Epithelial Cells (HMECs) | This compound, 4-oxoretinyl esters, 4-oxoretinoic acid (from this compound treatment) | This compound is largely esterified. No RA detected from this compound. nih.govnih.gov | This compound inhibits proliferation. nih.govnih.govdntb.gov.ua Modulates gene expression. nih.govnih.gov |

| Human Promyelocytic Leukemia Cells (NB4) | 4-hydroxyretinol, this compound, 14-hydroxy-4,14-retro-retinol, anhydroretinol, retinol esters | Increased production of 4-hydroxyretinol and this compound upon differentiation. No RA production from retinol. This compound induces its own synthesis. ebi.ac.uknih.govaacrjournals.orgaacrjournals.org | This compound induces growth arrest and granulocytic differentiation. nih.govaacrjournals.orgaacrjournals.org Maintains high intracellular concentration. ebi.ac.uknih.govaacrjournals.orgaacrjournals.org |

| Skin Cells (Keratinocytes) | This compound | Uptake of this compound observed. Potential reversible oxidation/reduction at C4. benthamopen.comresearchgate.net | Topical this compound promotes epidermal hyperplasia and metaplasia in mouse skin. nih.govresearchgate.netnih.gov |

| Skin Cells (Melanocytes) | (Limited specific data on this compound metabolism) | Uptake of retinoids analyzed. benthamopen.comresearchgate.net | (Effects of 4-oxoretinoic acid esters studied). benthamopen.comresearchgate.netkarger.com |

| Neural Systems (Adult Brain) | (Not specifically described in provided sources) | (Presence and specific metabolism of this compound in adult brain neurons not detailed). psu.edu | (this compound can activate RARs). psu.edu |

Detailed Research Findings

Research has demonstrated that this compound is not merely an inactive catabolite but possesses biological activity. In F9 cells, this compound can bind to and activate retinoic acid receptors, functioning as a transcriptional activator of reporter genes. nih.govpnas.orgpnas.orgnih.govoup.comoup.comcapes.gov.brbioscientifica.com This activity occurs at low concentrations and without conversion to retinoic acid. nih.govpnas.orgpnas.orgnih.gov The half-life of this compound in F9 cells is reported to be longer than that of retinol or retinoic acid, suggesting it acts directly in this system. oup.com

In NB4 leukemia cells, this compound's ability to induce differentiation and maintain high intracellular concentrations suggests potential advantages over retinoic acid in certain therapeutic contexts, particularly given the development of resistance to retinoic acid in some cases. ebi.ac.uknih.govaacrjournals.orgaacrjournals.org The increased production of this compound upon differentiation in NB4 cells and its ability to induce its own synthesis highlight a complex regulatory loop. ebi.ac.uknih.govaacrjournals.orgaacrjournals.org

Studies in HMECs show that while both this compound and all-trans retinoic acid inhibit proliferation and affect gene expression, their intracellular metabolic fates differ significantly, with this compound being primarily esterified. nih.govnih.gov This suggests distinct mechanisms of action or signaling pathways downstream of receptor activation.

Topical application studies in mouse skin provide in vivo evidence that this compound has direct retinoid-like activity and is not converted to retinoic acid in this tissue. nih.govresearchgate.netnih.gov This supports the concept of this compound as a bioactive retinoid in its own right.

The involvement of CYP26 in the production of this compound from retinol in embryonic stem cells, particularly its strong induction upon LIF removal, points to a regulated metabolic step crucial for differentiation in this context. nih.govebi.ac.ukpnas.org

Molecular Mechanisms of 4 Oxoretinol Action

4-Oxoretinol as a Ligand and Transactivator of Retinoic Acid Receptors (RARs)

A significant aspect of this compound's activity is its ability to function as a ligand for Retinoic Acid Receptors (RARs), thereby influencing gene transcription. nih.govoup.com This interaction is central to many of the observed biological effects of this compound.

Specificity and Affinity of this compound Binding to RAR Subtypes (RARα, RARβ, RARγ)

Research indicates that this compound can bind to and activate transcription via retinoic acid receptors. ebi.ac.uknih.govoup.com While the precise binding affinities across all RAR subtypes (RARα, RARβ, and RARγ) are often compared to all-trans retinoic acid (tRA), studies have shown that this compound can activate RARs, even at low concentrations (e.g., 10⁻⁹ or 10⁻¹⁰ M), despite lacking the acidic moiety present in tRA. ebi.ac.uknih.gov This suggests that the structural requirements for RAR activation can be met by compounds other than retinoic acid with a carboxylic acid group at position 15.

Absence of Direct Activation of Retinoid X Receptors (RXRs) by this compound

Crucially, studies have shown that this compound does not bind to or transcriptionally activate Retinoid X Receptors (RXRs). ebi.ac.uknih.gov This is a key distinction between this compound and other retinoids like 9-cis retinoic acid, which can activate both RARs and RXRs. ipb.ac.idbadd-cao.net The lack of direct RXR activation by this compound suggests that its transcriptional effects mediated through nuclear receptors are primarily, if not solely, channeled through the RAR pathway, likely via the formation of RAR-RXR heterodimers where RXR is in a permissive state. ipb.ac.id

Modulation of Gene Expression by this compound

The ability of this compound to activate RARs translates into a capacity to modulate gene expression. This involves the identification of specific genes regulated by this compound and a comparison of its transcriptional profile to that of all-trans retinoic acid.

Identification of this compound-Regulated Genes and Transcriptional Profiles

Studies examining the effects of this compound on gene expression have identified a range of genes whose transcription is altered in response to this compound. ebi.ac.uknih.govnih.govdtic.mil These studies often utilize techniques such as microarray analysis to assess global gene expression changes. nih.govnih.govdtic.mil For example, in normal human mammary epithelial cells (HMECs), this compound has been shown to regulate the expression of numerous genes, including those involved in cell proliferation and differentiation. nih.govnih.govdtic.mil Specific genes identified as being regulated by this compound in HMECs include ATP-binding cassette G1 (ABCG1), adrenergic receptor β2 (ADRB2), ras-related C3 botulinum toxin substrate (RAC2), and short-chain dehydrogenase/reductase 1 gene (SDR1). ebi.ac.uknih.govnih.gov

Comparative Gene Expression Analysis with All-trans Retinoic Acid (tRA)

Comparative analyses of gene expression profiles induced by this compound and all-trans retinoic acid (tRA) have revealed both similarities and differences in their transcriptional effects. ebi.ac.uknih.govnih.govdtic.mil While both retinoids can modulate gene expression in closely related pathways and regulate some of the same genes, there are also genes that are uniquely regulated by one compound or the other, or regulated to different extents. ebi.ac.uknih.govnih.govdtic.mil For instance, studies in HMECs have shown a noticeable overlap in the genes regulated by this compound and tRA. dtic.mil However, despite regulating some common genes, the mechanism by which this compound exerts its biological activity does not involve its conversion to intracellular tRA. ebi.ac.uknih.gov This suggests that while they share some downstream effects, their intracellular processing and potentially their precise interactions with the transcriptional machinery may differ.

Here is a table summarizing some genes regulated by this compound and tRA:

| Gene Name | Regulation by this compound | Regulation by tRA | Notes |

| ABCG1 | Changed | Changed | Regulated by both 4-oxo-ROL and tRA. ebi.ac.uknih.govnih.gov |

| ADRB2 | Changed | Changed | Regulated by both 4-oxo-ROL and tRA. ebi.ac.uknih.govnih.gov |

| RAC2 | Changed | Changed | Regulated by both 4-oxo-ROL and tRA. ebi.ac.uknih.govnih.gov |

| SDR1 | Changed | Changed | Regulated by both 4-oxo-ROL and tRA. ebi.ac.uknih.govnih.gov |

| CRABP1 | Induced (more effective) | Induced | 4-oxo-ROL more effective than tRA. researchgate.net |

| CRABP2 | Induced (more effective) | Induced | 4-oxo-ROL more effective than tRA. researchgate.net |

| CYP26a1 | Does not increase as much | Increases | tRA increases more than 4-oxo-ROL. researchgate.net |

This table highlights that while there is overlap in the genes regulated by this compound and tRA, there can be differences in the magnitude of regulation and potentially in the specific genes affected.

Regulation of Specific Genes by this compound

This compound, a metabolite of retinol (B82714), has been demonstrated to influence the expression of a variety of genes, particularly those involved in cellular differentiation and metabolism. Its mechanism of action often involves the activation of retinoic acid receptors (RARs). nih.govnih.govcolumbia.edu Research has identified specific genes whose transcript levels are modulated by this compound treatment in different cell types, including embryonic stem (ES) cells and normal human mammary epithelial cells (HMECs). researchgate.netnih.govnih.govebi.ac.ukdtic.milnih.govdntb.gov.uacolumbia.edu

Studies have shown that this compound can regulate gene expression in pathways closely related to those modulated by all-trans retinoic acid (tRA). researchgate.netnih.govebi.ac.uknih.govdntb.gov.ua While there is overlap in the genes regulated by both compounds, differences in the magnitude and possibly the mechanism of regulation have been observed. nih.govdtic.milnih.gov

Specific examples of genes regulated by this compound include those encoding cellular retinoic acid-binding proteins (CRABPs), enzymes involved in retinoid metabolism (CYP26A1), ATP-binding cassette transporters (ABCG1), adrenergic receptors (ADRB2), small GTPases (RAC2), short-chain dehydrogenases/reductases (SDR1), fibroblast growth factors (FGF-5), homeobox proteins (Hoxa-1), and extracellular matrix components (Laminin B1). researchgate.netnih.govnih.govebi.ac.ukdtic.milnih.govdntb.gov.uacolumbia.edudbcls.jp

Regulation of Specific Genes:

CRABP1 and CRABP2: this compound has been found to be effective in inducing the expression of Cellular Retinoic Acid-Binding Protein 1 (CRABP1) and Cellular Retinoic Acid-Binding Protein 2 (CRABP2) transcripts. researchgate.netnih.govnih.govebi.ac.uk In murine embryonic stem cells cultured without Leukemia Inhibitory Factor (LIF), this compound was more effective than tRA in increasing CRABP1 and CRABP2 mRNA levels. researchgate.netnih.govnih.gov This induction is mediated through a transcriptional mechanism. nih.gov Quantitative data from studies in ES cells without LIF showed substantial increases in mRNA levels; for example, at 72 hours, CRABP1 mRNA levels were approximately 60-fold higher and CRABP2 mRNA levels were approximately 400-fold higher compared to control cells cultured with LIF and without retinoids. ebi.ac.ukebi.ac.uk

CYP26A1: The cytochrome P450 enzyme CYP26A1 is known to metabolize retinoids, including the conversion of retinol to this compound. pnas.orgnih.govaacrjournals.org While tRA and retinol are known to increase CYP26A1 transcript levels, studies in embryonic stem cells and mouse epidermal cells indicate that this compound does not induce CYP26A1 mRNA levels to the same extent as tRA. researchgate.net In normal human mammary epithelial cells, neither tRA nor this compound significantly induced CYP26A1 mRNA levels (greater than 2-fold). nih.gov However, CYP26A1 mRNA is significantly induced (more than 15-fold) in ES cells upon LIF removal, correlating with increased retinol metabolism to this compound. pnas.orgnih.gov

ABCG1: ATP-binding cassette G1 (ABCG1) gene expression is responsive to this compound treatment. researchgate.netnih.govebi.ac.ukdtic.milnih.govdntb.gov.ua In normal human mammary epithelial cells, both this compound and tRA modulated ABCG1 expression. researchgate.netnih.govebi.ac.ukdtic.milnih.govdntb.gov.ua Notably, this compound treatment resulted in a greater increase in ABCG1 gene expression compared to tRA at various time points in HMECs. nih.gov For instance, at 24 hours, this compound induced a 2.5-fold increase in ABCG1 expression, while tRA induced a 2.1-fold increase. nih.gov

ADRB2: The adrenergic receptor beta 2 (ADRB2) gene expression is also affected by this compound. researchgate.netnih.govebi.ac.ukdtic.milnih.govdntb.gov.ua Research in HMECs demonstrated that ADRB2 mRNA levels were decreased following treatment with either tRA or this compound. nih.govdtic.mil

RAC2: Ras-related C3 botulinum toxin substrate 2 (RAC2) is another gene whose expression is modulated by this compound. researchgate.netnih.govebi.ac.ukdtic.milnih.govdntb.gov.ua Studies using RT-PCR in HMECs indicated that RAC2 gene expression was up-regulated by both this compound and tRA. dtic.mil

SDR1: Short-chain dehydrogenase/reductase 1 (SDR1) gene expression is changed in response to this compound. researchgate.netnih.govebi.ac.ukdtic.milnih.govdntb.gov.ua In HMECs, SDR1 mRNA levels were found to be increased after treatment with either this compound or tRA. nih.govdtic.mil

FGF-5: Fibroblast Growth Factor 5 (FGF-5) is a differentiation marker gene whose expression is activated in differentiating ES cells when cultured in the absence of LIF. ebi.ac.ukpnas.orgnih.govresearchgate.net This activation occurs concomitantly with the increased expression of CYP26 and the metabolism of retinol to this compound, suggesting a correlation between this compound production and FGF-5 expression during differentiation. ebi.ac.ukpnas.orgnih.gov

Hoxa-1: The homeobox gene Hoxa-1 is known to be a target of retinoid signaling and plays a role in differentiation. nih.govcolumbia.eduscilit.comresearchgate.netnih.gov Exogenous this compound treatment has been shown to induce Hoxa-1 transcript levels in ES cells and F9 cells. nih.govcolumbia.edu In F9 cells, this compound was more biologically active than retinol in inducing differentiation as measured by Hoxa-1 expression. columbia.edu Treatment of ES cells with this compound for 96 hours resulted in significant increases in Hoxa-1 mRNA levels compared to control cells. nih.gov

Laminin B1: Laminin B1 is a component of the extracellular matrix, and its gene expression can be regulated by retinoids. columbia.edudntb.gov.ua Studies in F9 cells demonstrated that this compound treatment increased Laminin B1 transcript levels. columbia.edu Specifically, at 72 hours after treatment, Laminin B1 transcripts were increased by 9-fold by this compound. columbia.edu

The following table summarizes some of the reported effects of this compound on the expression of these specific genes:

| Gene | Cell Type / Model | Effect on Expression (vs Control) | Comparison to tRA | Source |

| CRABP1 | Murine ES cells (-LIF) | Increased (~60-fold at 72h) | More effective than tRA | researchgate.netnih.govnih.govebi.ac.ukebi.ac.uk |

| CRABP2 | Murine ES cells (-LIF) | Increased (~400-fold at 72h) | More effective than tRA | researchgate.netnih.govnih.govebi.ac.ukebi.ac.uk |

| CYP26A1 | Murine ES cells, Mouse epidermis | Less induction than tRA | Does not increase as much as tRA | researchgate.net |

| CYP26A1 | Normal Human HMECs | Not significantly induced (>2-fold) | Neither tRA nor this compound induced >2-fold | nih.gov |

| ABCG1 | Normal Human HMECs | Increased | Larger increase than tRA | nih.gov |

| ADRB2 | Normal Human HMECs | Decreased | Decreased by both this compound and tRA | nih.govdtic.mil |

| RAC2 | Normal Human HMECs | Increased | Up-regulated by both this compound and tRA | dtic.mil |

| SDR1 | Normal Human HMECs | Increased | Increased by both this compound and tRA | nih.govdtic.mil |

| FGF-5 | Differentiating Murine ES cells | Activated | Correlates with this compound production | ebi.ac.ukpnas.orgnih.gov |

| Hoxa-1 | Murine ES cells, F9 cells | Increased | More biologically active than retinol (in F9 cells) | nih.govcolumbia.edu |

| Laminin B1 | F9 cells | Increased (~9-fold at 72h) | Increased by this compound | columbia.edu |

These findings highlight the role of this compound as a biologically active retinoid capable of directly influencing the transcriptional regulation of a specific set of genes involved in differentiation, metabolism, and other cellular processes. nih.govnih.govcolumbia.edu

Biological and Physiological Roles of 4 Oxoretinol

Role of 4-Oxoretinol in Cell Proliferation and Differentiation

Research indicates that this compound significantly impacts cell proliferation and differentiation, exhibiting both inhibitory and inductive effects depending on the cell context.

Inhibition of Proliferation in Normal Human Mammary Epithelial Cells and Breast Carcinoma Cells

Studies have shown that this compound can inhibit the proliferation of cultured normal human mammary epithelial cells (HMECs) and certain breast carcinoma cell lines. nih.govebi.ac.ukresearchgate.netdtic.milebi.ac.ukresearchgate.net For instance, this compound inhibited the proliferation of HMECs and breast carcinoma cells, including the estrogen receptor (ER)-negative MDA-MB-231 line. nih.gov Both this compound and all-trans retinoic acid (tRA) were found to inhibit HMEC proliferation. nih.govebi.ac.ukresearchgate.netdtic.milresearchgate.net At a concentration of 1 µM, this compound effectively inhibited the proliferation of HMECs. nih.govdtic.mil Gene expression analyses suggest that this compound and tRA modulate gene expression in closely related pathways in HMECs, contributing to their growth inhibitory effects. nih.govebi.ac.ukresearchgate.netresearchgate.net Notably, in some ER- breast cancer lines, only this compound was growth inhibitory, unlike RA or N-(4-hydroxyphenyl)retinamide. ebi.ac.ukebi.ac.uk

Induction of Differentiation in Embryonic Stem Cells

This compound has been shown to induce differentiation in embryonic stem (ES) cells. It was identified as a metabolite of retinol (B82714) synthesized in mouse embryonal carcinoma F9 cells that is active in inducing their differentiation. hmdb.caebi.ac.ukpnas.orgnih.govresearchgate.netebi.ac.uk Treatment of F9 cells with this compound induces differentiation without conversion to retinoic acid. ebi.ac.uknih.govresearchgate.netebi.ac.uk In murine ES cells cultured without leukemia inhibitory factor (LIF), this compound is produced from retinol and is more effective than tRA in increasing the levels of CRABPI and CRABPII transcripts, which are associated with retinoid signaling and differentiation. nih.govresearchgate.netnih.govresearchgate.net The ability of this compound to induce the expression of genes like RARβ2 and Hoxa1 in ES cells in the absence of RA suggests a potential mechanism by which it can influence early embryonic development. nih.gov

Induction of Granulocytic Differentiation and Cell Growth Arrest in Human Promyelocytic Leukemia Cells

In human promyelocytic leukemia cells, specifically the NB4 cell line, this compound has been demonstrated to induce cell growth arrest and granulocytic differentiation. nih.govhmdb.caebi.ac.uknih.govresearchgate.netebi.ac.uk NB4 cells metabolize retinol into various compounds, including this compound, and the production of this compound increases after cell differentiation. nih.gov Exogenously added this compound is capable of eliciting NB4 cell differentiation, as measured by growth inhibition, nitroblue tetrazolium reduction, nuclear body relocalization of PML, and surface expression of CD11b. nih.gov Furthermore, this compound synergized with IFN-gamma in promoting NB4 cell growth arrest. nih.gov NB4 cells treated with this compound to induce differentiation also showed increased production of this compound from retinol, indicating that this compound can induce its own synthesis in these cells. nih.gov

This compound in Embryonic Development and Morphogenesis

This compound's biological activity extends to influencing embryonic development and morphogenesis, with observed effects on axial patterning.

Teratogenic Effects and Induction of Axial Truncation in Xenopus Embryos

Studies in Xenopus embryos have revealed that exogenous this compound can induce dose-dependent progressive axial truncation during embryonic development. nih.govebi.ac.ukpnas.orgnih.govresearchgate.netresearchgate.netnih.govebi.ac.uknih.govnih.govbiologists.com Treatment of Xenopus embryos at the blastula stage with this compound causes axial truncation, similar to the effects induced by RA, demonstrating its activity as a biologically active retinoid in vivo. ebi.ac.ukpnas.orgnih.govresearchgate.netnih.govebi.ac.uknih.gov

Presence of this compound as a Predominant Retinoid During Morphogenesis

Some studies have reported the presence of 4-oxoretinal or this compound as predominant retinoids during morphogenesis. researchgate.netebi.ac.uknih.govebi.ac.uk This observation has led to analyses of the retinoid-like biological activity of these oxoretinoids, suggesting they may play significant roles in developmental processes. researchgate.netebi.ac.uknih.gov

This compound in Skin Physiology

The skin is a major site of retinoid metabolism, and this compound has been shown to influence several key aspects of epidermal biology.

Induction of Epidermal Hyperplasia and Metaplasia in Mouse Skin

Studies utilizing topical application of this compound in mouse tail models have demonstrated its ability to promote significant epidermal hyperplasia and metaplasia. nih.govebi.ac.ukresearchgate.net This indicates a direct retinoid-like activity in vivo, consistent with observations in amphibian studies where 4-oxometabolites of vitamin A were found to be bioactive. nih.gov

Effects on Epidermal Inflammation and Lipid Peroxidation

In mouse skin, topical application of this compound induced a moderate response for epidermal inflammation when compared to retinal. nih.govebi.ac.ukresearchgate.net However, unlike retinol and retinal, neither 4-oxoretinal nor this compound prevented menadione-induced epidermal lipid peroxidation. nih.govebi.ac.ukresearchgate.net Lipid peroxidation is a process involving the oxidative degradation of lipids, which can lead to cellular damage and inflammation. mdpi.com The lack of protective effect against lipid peroxidation by this compound suggests a different mechanism of action compared to its precursor molecules in this regard.

Potential Role in Skin Pigmentation as a Depigmenting Agent

Retinoids have been reported to possess depigmenting activity, acting through mechanisms distinct from tyrosinase inhibitors. researchgate.netresearchgate.netbenthamopen.com Research exploring new retinoid derivatives as topical depigmenting agents has indicated the potential of 4-oxoesters of retinoic acid and 4-hydroxyretinaldehyde derivatives. researchgate.netbenthamopen.com While the search results primarily discuss 4-oxoretinoic acid esters and 4-hydroxyretinaldehyde derivatives in the context of depigmentation, the mention of this compound having a lower but significant biological activity than its unmetabolized precursors in a previous study in mice suggests a potential, albeit perhaps less potent, role for this compound itself in this process. benthamopen.com Studies on mouse tails showed that 4-oxoretinal (oxo-RAL) significantly depigmented the tails, decreasing epidermal melanin (B1238610) concentration. karger.com Although this compound (oxo-ROL) is mentioned alongside oxo-RAL as having biological activity in mouse skin, the direct depigmenting effect of this compound specifically was not as pronounced as retinaldehyde or retinoic acid in one study on mouse tails. karger.com

Contributions of this compound to Other Biological Processes

Beyond its effects on the skin, this compound may play roles in other physiological systems.

Potential Role in Adult Brain Function

While much of the research on retinoids in the nervous system has focused on embryonic development, evidence suggests that retinoid signaling also occurs in the adult brain. psu.edunih.gov Retinol can be metabolized to all-trans-4-oxoretinol. psu.edu this compound has been shown to induce gene transcription via Retinoic Acid Receptors (RARs) in a mechanism comparable to all-trans retinoic acid. psu.edu However, in the adult brain, these alternative metabolites have not been extensively described. psu.edu

Role in Hematopoietic Stem Cell Biology

Recent research has highlighted a role for 4-oxo-RA (a metabolite closely related to this compound) in regulating hematopoietic stem cell (HSC) function. nih.govdntb.gov.ua Specifically, 4-oxo-RA has been identified as a potent metabolite that regulates gene expression in HSCs and is important for maintaining HSC quiescence and self-renewal capacity. nih.gov While the search results primarily discuss 4-oxo-RA in this context, the close metabolic relationship between this compound and 4-oxoretinoic acid suggests potential interconnectedness or a role for this compound itself in influencing hematopoietic stem cell biology, possibly as a precursor or through related pathways. Studies have shown that this compound activated retinoic acid receptors (RARs) in F9 stem cells. ebi.ac.uk

Comparative Studies with Other Retinoids

Distinctions in Metabolic Fates and Bioactivity of 4-Oxoretinol versus All-trans Retinoic Acid

The metabolic fate of this compound differs from that of all-trans retinoic acid (at-RA). In human mammary epithelial cells (HMECs), when treated with 1 µM this compound, most of the compound was esterified to 4-oxoretinyl esters. dntb.gov.uaresearchgate.netnih.gov Intracellular this compound and 4-oxoretinoic acid were observed, but no at-RA was detected. dntb.gov.uaresearchgate.netnih.gov In contrast, when HMECs were treated with 1 µM at-RA, all of the at-RA was found intracellularly and was the predominant intracellular retinoid. dntb.gov.uaresearchgate.netnih.gov Studies in F9 embryonic teratocarcinoma cells also showed that these cells metabolize retinol (B82714) to 4-hydroxyretinol (B1238223) and this compound, but no detectable metabolism of all-trans-retinol to at-RA or 9-cis-retinoic acid was observed. nih.govcolumbia.edu In murine embryonic stem cells, no retinoic acid or 4-oxoRA synthesis from retinol was detected when cells were cultured with or without leukemia inhibitory factor (LIF). ebi.ac.ukpnas.org

Regarding bioactivity, this compound has been shown to bind and activate transcription of the retinoic acid receptors (RARs), including RARα, RARβ, and RARγ, even though it lacks the acid moiety at the carbon 15 position characteristic of retinoic acid. nih.govcolumbia.edupnas.orgbioscientifica.compnas.org Low concentrations of this compound (e.g., 10⁻⁹ or 10⁻¹⁰ M) can activate RARs. nih.govcolumbia.eduebi.ac.ukpnas.orgpnas.org Unlike at-RA, this compound does not bind or transcriptionally activate the retinoid X receptors (RXRs). nih.govcolumbia.edupnas.orgpnas.org

Studies in F9 cells demonstrated that this compound can induce differentiation without conversion to the acid form. nih.govcolumbia.edupnas.orgpnas.org Furthermore, this compound was active in causing axial truncation in Xenopus embryos. nih.govcolumbia.edupnas.orgpnas.org In human promyelocytic leukemia NB4 cells, this compound was capable of eliciting differentiation, as measured by growth inhibition, nitroblue tetrazolium reduction, nuclear body relocalization of PML, and surface expression of CD11b. nih.gov this compound also synergized with IFN-gamma in promoting NB4 cell growth arrest. nih.gov The half-life of this compound in F9 cells is greater than 15 hours, which is longer than that of at-RA, suggesting its effects may be more prolonged in some cell types, particularly those that metabolize at-RA rapidly. columbia.edu

Differential Effects of this compound and Other Retinoids on Gene Expression and Cellular Responses

This compound and at-RA modulate gene expression, often in closely related pathways, but with some notable differences in the magnitude and duration of effect on specific genes. dntb.gov.uaresearchgate.netnih.gov In normal human mammary epithelial cells, gene expression analyses indicated that this compound and at-RA changed the expression of many genes, including ATP-binding cassette G1 (ABCG1), adrenergic receptor β2 (ADRB2), ras-related C3 botulinum toxin substrate (RAC2), and short-chain dehydrogenase/reductase 1 gene (SDR1). dntb.gov.uaresearchgate.netnih.govnih.gov While many genes were similarly regulated by both compounds, indicating closely related pathways, the regulation is not identical. nih.gov

For instance, while all-trans retinol and at-RA are reported to increase CYP26a1 transcript levels, this compound does not increase CYP26a1 mRNA levels as much as at-RA in embryonic stem cells and does not induce CYP26a1 mRNA in epidermal cells in mice. researchgate.netnih.gov However, this compound has been shown to be more potent than at-RA in increasing CRABP1 and CRABP2 mRNA levels in embryonic stem cells cultured in the absence of LIF. researchgate.netnih.govnih.gov this compound treatment also resulted in a sustained increase in CRABP1 and CRABP2 transcripts compared to the more transient increases caused by at-RA and retinol. nih.gov This sustained increase may be attributed to this compound being more stable in cells than at-RA and retinol, which are metabolized by CYP26A1. nih.gov

In F9 cells, this compound was more biologically active than retinol in inducing differentiation, using the Hoxa-1 gene as a marker. columbia.edu Both retinol and this compound increased Hoxa1 transcript levels in embryonic stem cells cultured without LIF. nih.gov Exogenous this compound treatment also induced other RA-responsive genes like RARβ. nih.gov

Cellular responses also differ. While at-RA, this compound, and 4-oxoretinoic acid all inhibited the proliferation of normal human mammary epithelial cells, their intracellular concentrations and metabolic fates varied significantly. dntb.gov.uaresearchgate.netnih.gov In human breast cancer cell lines, this compound was found to inhibit the growth of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast tumor lines, whereas at-RA inhibited the growth of ER+ lines but not ER- lines. scispace.comoup.com

Here is a table summarizing some differential effects on gene expression:

| Gene | This compound Effect (vs. Control) | All-trans Retinoic Acid Effect (vs. Control) | Cell Type | Source |

| Hoxa-1 | Increased (more active than retinol) | Increased | F9 cells | columbia.edu |

| Laminin B1 | Increased | Increased | F9 cells | columbia.edu |

| CYP26a1 | Does not increase as much as at-RA | Increased | Embryonic stem cells, Mouse epidermal cells | researchgate.netnih.gov |

| CRABP1 | Increased (more potent than at-RA) | Increased (more transient) | Embryonic stem cells (without LIF) | researchgate.netnih.govnih.gov |

| CRABP2 | Increased (more potent than at-RA) | Increased (more transient) | Embryonic stem cells (without LIF) | researchgate.netnih.govnih.gov |

| ABCG1 | Increased (larger increase than tRA) | Increased | Normal human mammary epithelial cells | nih.gov |

| ADRB2 | Decreased | Decreased | Normal human mammary epithelial cells | nih.gov |

| SDR1 | Increased | Increased | Normal human mammary epithelial cells | nih.gov |

| RARβ | Induced | Induced | Embryonic stem cells | nih.gov |

Implications for Understanding the Broader Retinoid Signaling Landscape and Pleiotropic Actions of Vitamin A Metabolites

The discovery of this compound as a biologically active retinoid that activates RARs but not RXRs has significant implications for understanding the complexity of retinoid signaling. nih.govcolumbia.edupnas.orgpnas.org It demonstrates that retinoid signaling is not solely mediated by retinoic acid and its derivatives that bind to both RARs and RXRs. The existence of a natural, active retinoid lacking the C15 carboxyl group expands the repertoire of signaling molecules derived from vitamin A. nih.govcolumbia.eduebi.ac.ukpnas.orgpnas.org

The differential metabolic fates and gene expression profiles induced by this compound compared to at-RA suggest that these retinoids may exert distinct, although sometimes overlapping, biological functions. The prolonged half-life of this compound in certain cell types could lead to sustained signaling, which might be crucial for specific developmental or cellular processes. columbia.edunih.gov

The production of this compound from retinol in differentiating cells, such as F9 cells and embryonic stem cells, suggests it may play a role in differentiation processes. nih.govcolumbia.edupnas.orgpnas.orgpnas.orgresearchgate.net The observation that LIF removal in embryonic stem cells leads to increased metabolism of retinol to this compound further supports its potential involvement in regulating cell differentiation. pnas.orgresearchgate.net

The finding that this compound can inhibit the growth of both ER+ and ER- breast cancer cell lines, unlike at-RA which is primarily effective against ER+ lines, highlights the potential for different retinoids to have varied impacts on different cancer subtypes. scispace.comoup.com This underscores the pleiotropic actions of vitamin A metabolites and suggests that targeting specific metabolic pathways or utilizing specific retinoid metabolites like this compound could have therapeutic implications.

Advanced Analytical and Methodological Approaches in 4 Oxoretinol Research

High-Performance Liquid Chromatography (HPLC) for 4-Oxoretinol Quantification and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a fundamental technique employed in this compound research for both its quantification and the profiling of its metabolites. Studies investigating the metabolism of retinoids, including this compound, in various cell lines and tissues frequently utilize HPLC coupled with UV detection for separation and analysis nih.govnih.govbenthamopen.comresearchgate.net.

HPLC analysis has revealed the metabolic fate of this compound in different cellular contexts. For instance, in normal human mammary epithelial cells (HMECs) treated with 1 µM this compound, analysis by HPLC showed that most of the this compound was esterified to 4-oxoretinyl esters. Intracellular this compound and 4-oxoretinoic acid were also observed, while no all-trans retinoic acid (tRA) was detected in these cells nih.gov. This contrasts with HMECs treated with 1 µM tRA, where tRA was the predominant intracellular retinoid nih.gov.

In studies involving keratinocytes and melanocytes, HPLC/UV has been used to analyze the uptake and metabolism of retinoid derivatives, including this compound. Sizable amounts of this compound were detected in keratinocytes at certain time points (4h and 96h), although levels were almost undetectable at 24h, suggesting potential further metabolism into unobserved compounds or temporal variations in cellular concentrations benthamopen.com.

HPLC is also vital for characterizing the metabolism of all-trans-retinol in cell lines like human promyelocytic leukemia NB4 cells, where this compound is identified as one of the metabolic products, alongside all-trans-4-hydroxyretinol, 14-hydroxy-4,14-retro-retinol, anhydroretinol, and various retinol (B82714) esters nih.govaacrjournals.org. The rate of retinol metabolism, including the production of 4-hydroxyretinol (B1238223) and this compound, was observed to increase approximately 10-fold in differentiated NB4 cells compared to undifferentiated cells nih.govaacrjournals.org.

Gene Expression Profiling Techniques (e.g., Microarrays, Quantitative PCR) in this compound Investigations

Gene expression profiling techniques, such as microarrays and quantitative PCR (qPCR), are utilized to understand how this compound influences cellular processes at the transcriptional level. These methods allow researchers to identify genes whose expression is modulated by this compound treatment, providing insights into its biological functions and signaling pathways.

Studies comparing the effects of this compound and all-trans retinoic acid (tRA) on gene expression in normal human mammary epithelial cells (HMECs) have employed these techniques. Microarray analysis, for example, has shown that this compound and tRA can modulate gene expression in closely related pathways nih.govnih.gov. While both retinoids inhibit HMEC proliferation, gene expression analysis indicated that they regulate some of the same genes nih.gov. Examples of genes whose expression was changed after treatment with either this compound or tRA include ATP-binding cassette G1 (ABCG1), adrenergic receptor beta2 (ADRB2), ras-related C3 botulinum toxin substrate (RAC2), and short-chain dehydrogenase/reductase 1 gene (SDR1) nih.gov.

Quantitative PCR is often used to validate findings from microarray experiments or to specifically examine the expression levels of target genes. Research has shown that this compound can actively modulate the expression of downstream genes in HMECs dtic.mil. The observation that many genes regulated by this compound are also regulated by tRA suggests that this compound may exert its biological activity, at least in part, through activating retinoic acid receptors (RARs) dtic.mil.

Furthermore, studies in murine embryonic stem cells have demonstrated that this compound is more effective than tRA in inducing the transcription of CRABP1 and CRABP2 genes when cultured without LIF nih.gov.

In Vitro and In Vivo Model Systems for this compound Investigation

A variety of in vitro (cell culture) and in vivo (animal) model systems are employed to investigate the biological activities and metabolic fate of this compound. These models allow researchers to study the effects of this compound in controlled environments and within complex biological systems.

Animal Models (e.g., Mouse Skin, Xenopus Embryos)

Animal models provide a platform to study the effects of this compound in a more complex, integrated biological system.

Mouse Skin: Research in mouse skin has shown that this compound is not converted to tRA and exerts direct retinoid activity in vivo, confirming findings from in vitro studies nih.govebi.ac.ukresearchgate.net. Studies have also investigated the metabolism and biological activities of topical 4-oxoretinoids in mouse skin ebi.ac.uk.

Xenopus Embryos: Xenopus laevis embryos have been used to study the developmental effects of this compound. Exogenous this compound can induce dose-dependent progressive axial truncation during embryonic development nih.govnih.govpnas.orgebi.ac.ukebi.ac.ukresearchgate.netcolumbia.edu. When administered at the blastula stage, this compound is active in causing axial truncation nih.govpnas.orgebi.ac.ukcolumbia.edu. Dose-response curves showed that all-trans-4-oxo-ROL was much more potent than all-trans-retinol in inducing axial truncation columbia.edu. The ED50 for tRA was about 100 nM, while the ED50 for this compound was approximately 300–400 nM in this assay columbia.edu. During the development of Xenopus embryos, the major bioactive retinoid was found to be 4-oxoretinaldehyde, which appears to be a metabolic precursor of 4-oxoretinoic acid and this compound, both of which are also RAR ligands nih.gov.

Spectroscopic and Receptor Binding Assays for Mechanistic Elucidation

Spectroscopic methods and receptor binding assays are crucial for understanding the molecular interactions of this compound, particularly its binding to nuclear retinoid receptors and its structural characteristics.

Spectroscopic analysis, such as Circular Dichroism (CD) spectroscopy, can provide information about the optical activity and conformation of this compound. For instance, the CD spectrum of a related retinoid showed a positive Cotton effect at 328 nm and a negative Cotton effect at 254 nm, indicating optical activity pnas.org. While specific details on the CD spectrum of this compound itself in the search results are limited, spectroscopic methods are generally applicable to the structural characterization of retinoids.

Receptor binding assays are fundamental to determining if and how this compound interacts with nuclear retinoid receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These assays typically involve using radiolabeled ligands and cellular extracts containing the receptors.

Studies have shown that this compound can bind and activate transcription of the retinoic acid receptors (RARs) nih.govpnas.orgnih.govebi.ac.uk. Remarkably, low doses of this compound (e.g., 10⁻⁹ or 10⁻¹⁰ M) can activate RARs despite lacking an acid moiety at the carbon 15 position, unlike tRA nih.govnih.gov. Competition binding assays using radioactive RA have shown that this compound is a stronger inhibitor of RA binding to mouse RARα and β compared to 4-hydroxy-ROL, although RA itself was a much stronger ligand (IC₅₀ for RA 5 nM vs. 4-oxo-ROL 330 nM) oup.com.

Furthermore, this compound does not bind or transcriptionally activate the retinoid X receptors (RXRs) nih.govpnas.orgebi.ac.ukoup.comcolumbia.edu. Assays using chimeras between RAR ligand binding domains and the yeast GAL4 DNA-binding domain have confirmed that this compound activates all three RAR subtypes (RARα, RARβ, and RARγ) at much lower concentrations than all-trans-retinol pnas.org.

These spectroscopic and receptor binding approaches collectively contribute to elucidating the molecular mechanisms by which this compound exerts its biological effects, particularly its role as a natural ligand and transactivator of RARs.

Future Directions and Emerging Research Avenues for 4 Oxoretinol

Elucidating Novel Signaling Pathways Mediated by 4-Oxoretinol

Research has shown that this compound can bind to and activate retinoic acid receptors (RARs), similar to all-trans-retinoic acid (at-RA), despite lacking the carboxylic acid group typically associated with potent RAR ligands. nih.govpnas.orgnih.gov This suggests that this compound may utilize novel or distinct mechanisms to interact with these nuclear receptors. Unlike at-RA, this compound does not bind or transcriptionally activate retinoid X receptors (RXRs). nih.govpnas.orgnih.gov

Future research is needed to fully understand the specific interactions between this compound and different RAR subtypes (RARα, RARβ, RARγ) and to determine if it exhibits any subtype-selective activity. Early studies indicated that 4-oxo-ROL activated all three RARs, albeit with potentially different affinities compared to at-ROL. pnas.org Further investigation into the co-regulator proteins recruited or dismissed upon this compound binding to RARs is crucial to mapping its unique transcriptional pathways.

Moreover, given that some retinoids can exert non-transcriptional effects, future studies may explore whether this compound also participates in signaling pathways independent of nuclear receptors. psu.edu Understanding the complete spectrum of signaling cascades initiated by this compound will provide a comprehensive picture of its cellular effects.

Further Investigation of this compound's Role in Specific Physiological and Pathological States

Initial studies identified this compound as a natural, biologically active retinoid present in differentiated F9 embryonic teratocarcinoma cells, suggesting a role in cell differentiation. nih.govpnas.orgnih.gov It has also been shown to induce differentiation in human promyelocytic leukemia cells (NB4) and inhibit their growth. aacrjournals.orgnih.govaacrjournals.org Furthermore, this compound has demonstrated growth inhibitory effects on normal human mammary epithelial cells and certain breast cancer cell lines. nih.govebi.ac.ukaacrjournals.orgscispace.com

Future research will likely delve deeper into the specific physiological processes where this compound plays a regulatory role. This could include further studies on its involvement in embryonic development, given its activity in causing axial truncation in Xenopus embryos. nih.govpnas.orgebi.ac.ukebi.ac.uk Its presence and potential function in the adult brain also warrant further investigation, particularly in the context of neuronal function and potential links to neurological conditions, although alternative metabolites have not been extensively described in this context. psu.eduscispace.com

In pathological states, particularly cancer, further research is needed to understand the differential metabolism of retinol (B82714) to this compound in various cancer types compared to normal tissues. Studies have shown differences in this compound production between estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines. ebi.ac.ukaacrjournals.orgscispace.com Exploring these metabolic differences could reveal insights into cancer progression and potential therapeutic vulnerabilities. Additionally, investigating its role in other cancers, beyond leukemia and breast cancer, is a promising avenue.

Development of this compound-Based Research Tools and Therapeutic Strategies, particularly in Cancer Chemoprevention and Differentiation Therapy

The unique properties of this compound, such as its ability to induce differentiation and inhibit growth in certain cancer cells, make it a compelling candidate for the development of research tools and therapeutic strategies. aacrjournals.orgnih.govaacrjournals.orghmdb.ca Its activity in inducing differentiation in NB4 leukemia cells, even potentially offering advantages over at-RA due to sustained intracellular concentrations, highlights its potential in differentiation therapy for acute promyelocytic leukemia (APL), especially in cases of resistance to at-RA. aacrjournals.orgnih.govaacrjournals.org

In cancer chemoprevention, this compound and its derivatives have shown promise. Studies evaluating 4-oxoretinoic acid, a related compound, have indicated high activity in various bioassays predictive of cancer chemopreventive activity. scirp.orgnih.gov Future research could focus on synthesizing and evaluating this compound analogs with improved potency, selectivity, and pharmacokinetic properties for chemoprevention strategies against various cancers, including breast and colon cancer, where retinoids have shown potential. nih.govaacrjournals.orgscispace.comaacrjournals.orgnih.gov

The development of this compound-based research tools, such as selective probes or antagonists, could further aid in dissecting retinoid signaling pathways and understanding the specific roles of this compound. Given its distinct receptor binding profile compared to at-RA, such tools would be invaluable for differentiating the effects mediated specifically by this compound.

The potential for this compound to inhibit the growth of ER- breast cancer lines, which are often less responsive to at-RA, suggests its promise as an alternative chemotherapeutic agent for these challenging subtypes. nih.govebi.ac.ukaacrjournals.orgscispace.com Future research should include preclinical studies to evaluate the efficacy of this compound in various cancer models and to explore potential synergistic effects with existing chemotherapies or other targeted agents.

The ability of this compound to induce its own synthesis in NB4 cells after inducing differentiation is a unique property that warrants further investigation and could potentially be exploited for therapeutic purposes. aacrjournals.orgnih.govaacrjournals.org

Q & A

Q. What is the role of 4-Oxoretinol in embryonic stem (ES) cell differentiation?

- Methodological Answer: this compound acts as a differentiation-inducing retinoid in ES cells when leukemia inhibitory factor (LIF) is removed. Experimental models involve culturing murine ES cells with physiological doses of retinol or this compound in LIF-depleted conditions. Differentiation is assessed via markers like FGF-5 upregulation and FGF-4 downregulation. CYP26A1 enzyme activity, which converts retinol to this compound, is quantified using radiolabeled [³H]retinol and HPLC analysis .

Q. How is this compound synthesized from retinol in cellular systems?

- Methodological Answer: Synthesis involves CYP26A1-mediated oxidation. In ES cells, LIF removal triggers CYP26A1 induction, metabolizing retinol to 4-hydroxyretinol and this compound. Experimental validation includes:

- Radiolabeled [³H]retinol tracking via HPLC.

- Knockdown/knockout models to confirm CYP26A1 dependency.

- Northern blotting to correlate CYP26A1 mRNA levels with metabolite production .

Q. What experimental models are used to study this compound's biological activity?

- Methodological Answer:

- COS-7 cells : Transiently transfected with murine CRABPI/II plasmids for ligand-binding assays using [³H]this compound .

- Murine ES cells : Treated with retinoids under ±LIF conditions to assess differentiation and gene expression via qPCR/Northern blotting .

- Xenopus embryos : Blastula-stage exposure to this compound to test axial truncation, confirming RAR activation .

Q. What techniques quantify this compound in cellular environments?

- Methodological Answer:

Q. How does LIF influence this compound's activity in ES cells?

- Methodological Answer: LIF suppresses CYP26A1 expression, inhibiting retinol-to-4-Oxoretinol conversion. Experimental protocols:

- Culture ES cells ±LIF and ±retinol.

- Measure CYP26A1 mRNA (Northern blot) and this compound levels (HPLC).

- Correlate with CRABPI/II transcript upregulation (e.g., 66-fold for CRABPI, 413-fold for CRABPII in LIF-free conditions) .

Advanced Research Questions

Q. How does this compound upregulate CRABPI/II mRNA without binding to these proteins?

- Methodological Answer: Despite lacking direct binding (confirmed via [³H]this compound assays in CRABP-transfected COS-7 cells ), this compound indirectly regulates transcription:

- RARE-independent pathways : Actinomycin D experiments show transcriptional activation of CRABPI via uncharacterized promoters .

- Metabolic stability : this compound resists CYP26A1 degradation, prolonging RAR activation and downstream gene expression .

Q. How to resolve contradictions between this compound's transcriptional effects and ligand-binding data?

- Methodological Answer:

- Competitive binding assays : Compare [³H]RA vs. [³H]this compound in CRABP-expressing cells to exclude nonspecific interactions .

- RAR/RXR reporter systems : Use luciferase assays in HEK293 cells to confirm RAR-specific transactivation without RXRs .

- Transcriptome profiling : Identify secondary mediators (e.g., HoxA1) that amplify CRABP expression .

Q. What molecular mechanisms underlie this compound's sustained CRABP mRNA elevation compared to retinoic acid?

- Methodological Answer:

- Metabolic stability assays : Measure this compound's half-life vs. RA in ES cells using LC-MS.

- RNA stability experiments : Treat cells with actinomycin D post-retinoid exposure; this compound maintains CRABPI mRNA for >72 hours vs. RA's transient effect .

- ChIP-seq : Identify transcription factors recruited to CRABP promoters during this compound treatment .

Q. How does CYP26A1 regulate this compound dynamics in disease models (e.g., alcoholic liver disease)?

- Methodological Answer:

Q. What experimental designs validate this compound as a non-classical retinoid signaling molecule?

- Methodological Answer:

- Structural analogs : Synthesize this compound derivatives lacking the carboxylic acid group; test RAR binding via SPR .

- Gene knockout models : Use RARα/β/γ-null ES cells to confirm this compound's differentiation effects are RAR-dependent .

- Xenopus morpholinos : Knock down RAR isoforms to assess this compound's teratogenic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.